2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Overview
Description
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a chemical compound with the molecular formula C17H19ClN2O and a molecular weight of 302.8 g/mol . It is known for its applications in various scientific fields, including synthetic organic chemistry, biochemistry, and pharmacology . This compound is often used as an intermediate in the synthesis of other chemical entities, particularly in the pharmaceutical industry .
Preparation Methods
The synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine typically involves the reaction of 4-chlorobenzyl chloride with piperidine, followed by the reaction with 2-pyridinemethanol . The reaction conditions often include the use of solvents such as chloroform or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as an antagonist at dopamine receptors, particularly the D4 subtype . This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological disorders such as epilepsy and Parkinson’s disease . The compound’s anti-inflammatory and analgesic effects are also attributed to its ability to inhibit certain enzymes and signaling pathways involved in inflammation.
Comparison with Similar Compounds
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine can be compared with other similar compounds, such as:
Bepotastine besylate: A non-sedating H1-antagonist with anti-inflammatory activity.
4-((4-Chlorophenyl)(2-pyridyl)methoxy)piperidine: An intermediate used in the synthesis of antihistamines.
This compound L-tartrate: A derivative used in the preparation of enantiomerically pure sulfonamides with antimalarial activity.
The uniqueness of this compound lies in its specific structural features and its broad range of applications in various scientific fields.
Properties
IUPAC Name |
2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYADIPHOGUDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456739 | |
Record name | 2-{(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122368-54-1 | |
Record name | 2-{(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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